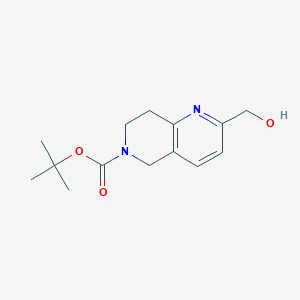

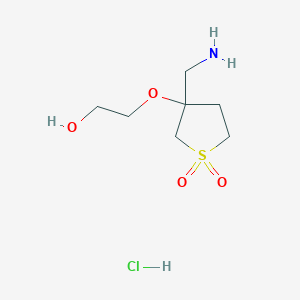

![molecular formula C19H17ClN2O2S2 B2530641 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380335-46-6](/img/structure/B2530641.png)

3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of the compound suggests that it may have been synthesized from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which are known to be obtained by cyclization of thienylthioureas in acidic medium . The presence of a 4-chlorophenyl group indicates a potential for significant biological activity, as chlorophenyl groups are common in various biologically active molecules.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves the cyclization of thienylthioureas in an acidic medium . For the specific compound , the synthesis might involve an aza-Wittig reaction, as seen in the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones . The introduction of the 4-chlorophenyl group could be achieved through a reaction with 4-chlorophenyl isocyanate, followed by further treatment with amines or phenols in the presence of a base such as EtONa or K2CO3 .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be complex, with various substituents affecting the overall shape and electronic distribution. X-ray analysis has been used to confirm the structure of related compounds, such as 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one . Such detailed structural analysis is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4(3H)-one core is reactive and can undergo various chemical reactions. Alkylation reactions, for instance, have been shown to occur exclusively at the sulfur atom when 2-thiouracils are treated with alkylating agents . This reactivity can be exploited to introduce different substituents, such as the allyl and ethyl groups, which may enhance the compound's biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are not detailed in the provided papers, related compounds have shown a range of pharmacological activities. These activities include analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects . Additionally, certain derivatives have demonstrated anti-HIV-1 activity, indicating the potential for antiviral applications . The physical properties such as solubility, melting point, and stability would be influenced by the specific substituents present on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research on related thienopyrimidinone derivatives has shown potential antiviral activities. For instance, studies have focused on the synthesis and evaluation of novel compounds for their efficacy against HIV-1, demonstrating the significant role these molecules can play in antiviral drug development. The exploration of these compounds includes assessing their ability to inhibit the replication of the virus, highlighting their potential as therapeutic agents against HIV (K. Danel, E. Pedersen, C. Nielsen, 1998).

Central Nervous System Depressant Activity

Compounds with a thienopyrimidinone core have also been investigated for their effects on the central nervous system (CNS), including potential depressant activities. Such studies involve synthesizing and characterizing various derivatives to screen for sedative actions, contributing to the development of new CNS depressants (K. Manjunath, S. Mohan, L. V. Naragund, C. Shishoo, 1997).

Anticancer Activity

Thienopyrimidinone derivatives have been synthesized and evaluated for their potential anticancer activities. Research in this area focuses on the ability of these compounds to inhibit the growth of cancer cells, with some derivatives showing promising results against various human cancer cell lines. This highlights the potential application of such compounds in cancer therapy, contributing to the search for more effective anticancer drugs (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Wirkmechanismus

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation, respectively .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with their active residues . This interaction leads to changes in the proteins’ activity, which can influence cellular processes such as inflammation and stress response .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . By interacting with ATF4 and NF-kB proteins, the compound can inhibit ER stress and inflammation, thereby influencing downstream effects such as cell survival and immune response .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound can protect neuronal cells from damage and reduce inflammation.

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZJPOUGGRBZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

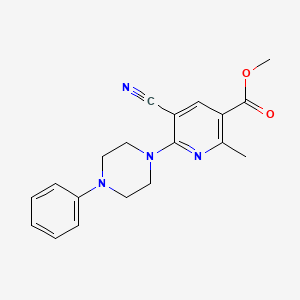

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

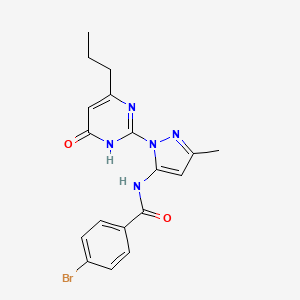

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

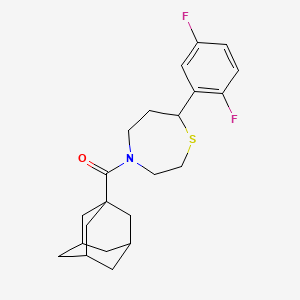

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)